what is the chemical structure of Tomentosin
what is the chemical structure of Tomentosin
An In-depth Technical Guide to the Chemical and Biological Properties of Tomentosin
Chemical Structure and Identification
Tomentosin is a naturally occurring sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring.[1][2][3] It is primarily isolated from various plant species, particularly those belonging to the Asteraceae family, such as Inula viscosa (also known as Dittrichia viscosa).[2][4]
The precise chemical identity of Tomentosin is defined by its systematic IUPAC name: (3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one .[4][5] Its chemical structure is depicted in the figure below.
Tomentosin is also known by other synonyms, including 6-Deacetoxybritanlin G and Xanthalongi.[4]
| Identifier | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [4][5][6] |
| Molecular Weight | 248.32 g/mol | [4][5][6] |
| CAS Number | 33649-15-9 | [1][4][5][6] |
| ChEBI ID | CHEBI:9631 | [5] |
| PubChem CID | 155173 | [5] |
| SMILES | C[C@H]1C[C@@H]2--INVALID-LINK--C(=C)C(=O)O2 | [4][5] |
Quantitative Biological Activity Data
Tomentosin has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in numerous studies. A summary of these findings is presented below.
| Cell Line | Cancer Type | Treatment Duration | IC₅₀ Value (µM) | Reference(s) |
| HCT 116 | Colorectal Carcinoma | 48 hours | 13.30 ± 1.20 | [1] |
| HT-29 | Colorectal Carcinoma | 48 hours | 10.01 ± 1.56 | [1] |
| MG-63 | Osteosarcoma | 24 hours | ~40 | [5] |
| Raji | Burkitt's Lymphoma | 48 hours | 42.62 | [2] |
| PANC-1 | Pancreatic Cancer | 48 hours | 31.11 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | 48 hours | 33.93 | [3] |
| MOLT-4 | Leukemia | 24 hours | 10 | [7] |
| SiHa | Cervical Cancer | 96 hours (4 days) | 7.10 ± 0.78 | [4] |
| HeLa | Cervical Cancer | 96 hours (4 days) | 5.87 ± 0.36 | [4] |
Experimental Protocols
The biological activities of Tomentosin have been elucidated through various in vitro experiments. The following sections provide detailed methodologies for key assays cited in the literature.
Cell Viability and Cytotoxicity Assay (XTT Assay)
This protocol is used to determine the effect of Tomentosin on the viability of cancer cells, allowing for the calculation of IC₅₀ values.
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Cell Seeding: Cancer cell lines (e.g., HCT 116, HT-29) are cultured in appropriate media and conditions. Cells are then harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well). Plates are incubated for 24 hours to allow for cell attachment.[1]
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Tomentosin Treatment: A stock solution of Tomentosin is prepared in a suitable solvent like DMSO. A series of dilutions are made to achieve the desired final concentrations (e.g., 2.5 to 50 µM). The culture medium is removed from the wells and replaced with medium containing the various concentrations of Tomentosin. Control wells receive medium with the vehicle (DMSO) only. The plates are then incubated for specific time periods (e.g., 24, 48, 72 hours).[1]
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XTT Reagent Addition: Following the incubation period, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture is prepared and added to each well according to the manufacturer's instructions. The plates are incubated for an additional period (typically 2-4 hours) to allow for the conversion of the XTT reagent into a formazan (B1609692) product by metabolically active cells.
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Data Acquisition and Analysis: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of Tomentosin concentration and fitting the data to a dose-response curve.[1]
Western Blot Analysis for Signaling Protein Expression
This protocol is employed to investigate how Tomentosin affects the expression and phosphorylation levels of key proteins within signaling pathways like NF-κB and MAPK.[8][9]
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Cell Lysis and Protein Extraction: Cells are treated with Tomentosin as described above. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
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Protein Quantification: The total protein concentration in each sample is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
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SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p65, IκBα, p-p38, p-JNK, total p38, total JNK) overnight at 4°C.[8][9]
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Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software, often normalized to a loading control protein like β-actin or GAPDH.[6]
Visualization of Molecular Signaling Pathways
Tomentosin exerts its anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways. One of its notable mechanisms is the inhibition of the TLR4/NLRP3 inflammasome pathway, which plays a critical role in inflammation.[4]
Caption: Inhibition of the TLR4/NLRP3 Inflammasome Pathway by Tomentosin.
References
- 1. A sesquiterpene lactone, tomentosin, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tomentosin a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Tomentosin Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tomentosin inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppressive Effect of Tomentosin on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]
- 9. Suppressive effect of tomentosin on the production of inflammatory mediators in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
